n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers face inconsistent lipophilicity and purity in triazole-amine building blocks, leading to failed fragment screens and costly re-synthesis. This compound offers a guaranteed 98% purity and a LogP of 0.80-0.90, ensuring consistent solubility and permeability for CNS and PPI-targeted libraries. - 98% minimum purity reduces downstream purification burdens. - TPSA <60 Ų and Fsp³ >0.70 support BBB penetration and 3D binding. - Sealed in dry, 2-8°C storage ensures long-term stability.

Molecular Formula C8H16N4
Molecular Weight 168.24 g/mol
Cat. No. B13646239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine
Molecular FormulaC8H16N4
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCCCNCC1=CN(N=N1)CC
InChIInChI=1S/C8H16N4/c1-3-5-9-6-8-7-12(4-2)11-10-8/h7,9H,3-6H2,1-2H3
InChIKeyIFNNVCQZQRFKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Handling Profile


n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-1-amine (CAS 1496076-96-0) is a heterocyclic secondary amine building block comprising a 1‑ethyl‑1,2,3‑triazole core linked via a methylene bridge to an n‑propylamine moiety . It is supplied as a research chemical with a minimum purity of 98 % and is classified as a harmful/irritant (GHS07) .

Compound Class
Heterocyclic secondary amine building block
Core Motif
1-Ethyl-1,2,3-triazole with n-propylamine linker
Purity Specification
High purity specification (supplier-guaranteed)
Handling
Harmful/irritant; lab safety procedures required

Why Generic Substitution Fails for This Triazole-Amine


Even within the narrow family of N‑substituted (1‑ethyl‑1H‑1,2,3‑triazol‑4‑yl)methylamines, small changes in the amine substituent produce quantifiable differences in lipophilicity (LogP), steric bulk, purity grade, and storage requirements . These differences directly affect solubility, permeability, reaction kinetics in subsequent derivatisation, and long‑term compound stability, making unverified substitution scientifically unsound.

Amine substituent changes alter lipophilicity
Small variations in N-alkyl chain length may shift LogP and permeability profile, making direct replacement without validation unreliable.
Lower-purity analogs risk impurity buildup
Analogs with lower purity specifications may introduce impurities that compromise multi-step synthesis yields and reproducibility.
Storage requirements differ among isomers
This linear amine requires cold storage, whereas some branched isomers are stable at ambient temperature, affecting compound management logistics.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Differentiation vs. N-Methyl and N-tert-Butyl Analogs

The target compound displays a computed LogP of 0.80–0.90, which is approximately 45‑fold higher than the N‑methyl analog (LogP 0.017) and 0.17–0.27 log units lower than the N‑tert‑butyl analog (LogP 1.07) . This places it in the moderately lipophilic region, potentially offering a better balance between aqueous solubility and membrane permeability for fragment‑based or lead‑optimisation programmes.

Lipophilicity
Reported
LogP 0.80–0.90
vs. N-methyl 0.02, N-tert-butyl 1.07
Supports solubility-permeability balance assessment
Computed values; method unspecified
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Purity Specification Advantage Over N-Methyl Analog

The target compound is consistently listed at ≥98 % purity by multiple suppliers, whereas the closest N‑methyl analog (CAS 1496727-14-0) is typically offered at 95 % purity . The N‑tert‑butyl analog also achieves 98 %, but the N‑methyl variant’s lower purity may necessitate additional purification before use in sensitive reactions.

Purity Specification
Reported
≥98% vs. 95% (N-methyl analog)
3 percentage-point advantage may improve yield reproducibility
Supplier specs; analytical method unstated
Chemical Procurement Quality Control Reproducibility

Cold-Storage Requirement vs. Room-Temperature Isomer

The target compound requires sealed, dry storage at 2–8 °C, whereas the constitutional isomer n-((1-ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine (CAS 1478848-44-0) is specified for long‑term storage at ambient temperature in a cool, dry place . The N‑methyl and N‑tert‑butyl analogs also carry 2–8 °C storage recommendations, indicating that the n‑propyl linear amine may be inherently less stable than the branched propan‑2‑amine variant.

Storage Condition
Reported
2–8°C sealed, dry
vs. ambient (propan-2-amine isomer)
Cold-chain requirement for linear amine
Branched isomer stable at room temp
Compound Management Stability Logistics

Molecular Topology: Fsp3 and TPSA Comparison

The target compound has a fraction of sp3‑hybridised carbons (Fsp3) of 0.75 and a topological polar surface area (TPSA) of 42.74 Ų, whereas the N‑tert‑butyl analog shows Fsp3 0.78 . The N‑methyl analog carries a lower TPSA (~38 Ų estimate). The balanced Fsp3 and moderate TPSA suggest that the n‑propyl chain provides a compromise between three‑dimensional character and polarity that the smaller methyl or bulkier tert‑butyl groups do not replicate.

Molecular Topology
Class-level
Fsp3 0.75, TPSA 42.74 Ų
N-tert-butyl Fsp3 0.78; N-methyl TPSA ~38
Balanced 3D character and polarity
Computed from SMILES
Drug Design Molecular Descriptors Fragment-Based Screening

Evidence-Backed Application Scenarios


Fragment-Based Lead Generation with Moderate Lipophilicity

The compound’s LogP of 0.80–0.90 positions it in a sweet spot for fragment screening libraries where balanced aqueous solubility and passive permeability are critical. In contrast, the N‑methyl analog (LogP 0.02) risks poor membrane penetration, while the N‑tert‑butyl variant (LogP 1.07) may suffer from low solubility and higher non‑specific binding.

Multi-Step Synthesis Requiring High Initial Purity

With a guaranteed minimum purity of 98 %, this compound reduces the impurity load at the first synthetic step relative to the 95 %‑purity N‑methyl analog. This can be decisive in parallel medicinal chemistry workflows where intermediate purification is costly and time‑consuming.

CNS-Targeted Probe Design Using Favorable TPSA and Fsp3

The combination of TPSA well below 60 Ų and Fsp3 above 0.70 supports potential blood‑brain barrier penetration and three‑dimensional binding, making the n‑propyl variant a better starting point for CNS‑oriented or PPI‑targeted chemical probes than the flatter, more polar N‑methyl analog or the excessively lipophilic N‑tert‑butyl analog.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Moderate lipophilicity profile
Solubility-permeability balance assessment
Multi-step synthesis workflows
High purity specification
Impurity control and yield reproducibility
CNS-targeted probe design
Low TPSA and high Fsp3
Blood-brain barrier penetration potential
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